L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine
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Overview
Description
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is notable for its complex structure, which includes multiple cyclohexyl groups and a diaminomethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and purification processes, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfide Bonds: Formed from the oxidation of thiol groups.
Reduced Thiols: Resulting from the reduction of disulfide bonds.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, peptides can:
Bind to Receptors: Interact with cell surface receptors to modulate signaling pathways.
Inhibit Enzymes: Act as competitive or non-competitive inhibitors of enzymes.
Form Complexes: Bind to other biomolecules to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-D-alanyl-L-alanyl-D-ornithine: Lacks the cyclohexyl groups and diaminomethylidene moiety.
L-Cysteinyl-3-cyclohexyl-D-alanyl-L-alanyl-D-ornithine: Similar but with fewer cyclohexyl groups.
Uniqueness
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is unique due to its multiple cyclohexyl groups and the presence of a diaminomethylidene moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
849108-23-2 |
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Molecular Formula |
C27H49N7O5S |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H49N7O5S/c28-19(16-40)23(35)33-21(14-17-8-3-1-4-9-17)25(37)34-22(15-18-10-5-2-6-11-18)24(36)32-20(26(38)39)12-7-13-31-27(29)30/h17-22,40H,1-16,28H2,(H,32,36)(H,33,35)(H,34,37)(H,38,39)(H4,29,30,31)/t19-,20+,21+,22-/m0/s1 |
InChI Key |
PTRHSMFHVJJROP-CBPXPLCBSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2CCCCC2)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2CCCCC2)NC(=O)C(CS)N |
Origin of Product |
United States |
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